molecular formula C15H16N2O2S B2661680 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034443-04-2

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2661680
CAS No.: 2034443-04-2
M. Wt: 288.37
InChI Key: IYWSENQDAQUPAN-UHFFFAOYSA-N
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Description

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an isoxazolo[4,5-c]pyridine ring fused with a phenylthio group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[4,5-c]pyridine ring. The phenylthio group is then introduced through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[4,5-c]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the ring.

    Phenylthio derivatives: Compounds with a phenylthio group attached to different heterocyclic rings.

Uniqueness

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one is unique due to the combination of the isoxazolo[4,5-c]pyridine ring and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(7-9-20-13-4-2-1-3-5-13)17-8-6-14-12(11-17)10-16-19-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWSENQDAQUPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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